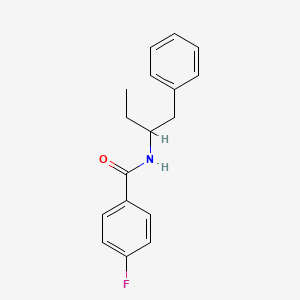

4-fluoro-N-(1-phenylbutan-2-yl)benzamide

Description

4-Fluoro-N-(1-phenylbutan-2-yl)benzamide is a fluorinated benzamide derivative characterized by a 4-fluorobenzoyl group attached to a 1-phenylbutan-2-yl amine moiety. The compound’s structure combines a lipophilic phenylbutan chain with a polar amide group, influencing its solubility, bioavailability, and pharmacological interactions.

Synthesis of such benzamides typically involves coupling 4-fluorobenzoyl chloride with appropriately substituted amines under catalytic conditions. For example, analogous compounds like 4-fluoro-N-(2-piperidinylphenyl)benzamide are synthesized via single-step acetylation reactions using para-fluorophenacyl chloride and amines (e.g., 2-(4-methylpiperidin-1-yl)aniline) .

Properties

IUPAC Name |

4-fluoro-N-(1-phenylbutan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO/c1-2-16(12-13-6-4-3-5-7-13)19-17(20)14-8-10-15(18)11-9-14/h3-11,16H,2,12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXIDNVUZOCFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-phenylbutan-2-yl)benzamide typically involves the following steps:

Formation of Benzylpropylamine: This can be achieved by the reaction of benzyl chloride with propylamine in the presence of a base such as sodium hydroxide.

Acylation Reaction: The benzylpropylamine is then reacted with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of N-(1-benzylpropyl)-4-fluoroaniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(1-phenylbutan-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

Materials Science: It can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Pharmacological Activities

The pharmacological profile of benzamide derivatives is highly dependent on substituents at the amide nitrogen and the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

*Inferred from structural analogs with similar substituents.

Key Insights:

- Para-Fluoro Substitution : The 4-fluoro group is critical for receptor binding. For example, EP2 receptor modulation in 4-fluoro-N-(2-piperidinylphenyl)benzamide is abolished when fluorine is moved to meta or ortho positions .

- Piperidine-containing analogs (e.g., CID89051) show specificity for EP2 receptor potentiation, while indane derivatives () target cardiovascular pathways .

- Isoindolinone Derivatives: The dioxoisoindolin moiety in 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide facilitates intermolecular hydrogen bonding, forming a stable 3D crystal lattice, which may influence solubility and stability .

Structure-Activity Relationship (SAR) Trends

- Fluorine Position : Para-fluoro substitution maximizes electronic effects (e.g., enhanced dipole interactions) and steric compatibility with receptor pockets .

- Amide Linker : The planar amide group facilitates hydrogen bonding with biological targets, as seen in EP2 receptor modulators .

- N-Substituent Flexibility : Bulky groups (e.g., phenylbutan) may improve membrane permeability but reduce binding affinity for specific receptors compared to rigid scaffolds like piperidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.